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Compound of Interest

Compound Name: FD223

Cat. No.: B8198285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of

FD223, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase

(PI3Kδ). The document details the biochemical and cellular activities of FD223, outlines the

experimental protocols for its characterization, and visualizes the associated signaling

pathways and experimental workflows.

Biochemical Activity and Selectivity
FD223 demonstrates high potency for PI3Kδ with an IC50 value of 1 nM. Its selectivity was

assessed against other Class I PI3K isoforms, revealing a favorable selectivity profile. The

inhibitory activities are summarized in the table below.

Target IC50 (nM)

PI3Kδ 1[1]

PI3Kα 51[1]

PI3Kβ 29[1]

PI3Kγ 37[1]

Cellular Activity in Acute Myeloid Leukemia (AML)
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FD223 exhibits significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines.

In the MOLM-16 AML cell line, FD223 treatment leads to the inhibition of the PI3K/Akt signaling

pathway, cell cycle arrest, and induction of apoptosis. In contrast, the compound shows weak

anti-proliferative activity in cell lines that do not express p110δ, such as the MM.1R cell line

(IC50 = 23.13 μM)[1].

Cell Line Assay Concentration Time (hours) Result

MOLM-16
p-Akt (Ser473)

Inhibition
0.1-5 µM 16

Dose-dependent

reduction in

phosphorylation[

1]

MOLM-16 Cell Cycle Arrest 1-5 µM 24
Arrest at G1

phase[1]

MOLM-16
Apoptosis

Induction
1-5 µM 48

Dose-dependent

induction of

apoptosis[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

PI3Kδ Kinase Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of FD223 against

PI3Kδ.

Objective: To measure the IC50 value of FD223 against recombinant human PI3Kδ.

Materials:

Recombinant human PI3Kδ enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
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ATP

FD223 (serial dilutions)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of FD223 in DMSO and then dilute in kinase buffer.

Add 2.5 µL of the diluted FD223 or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of PI3Kδ enzyme solution to each well and incubate for 15 minutes at room

temperature.

Prepare a substrate mix containing PIP2 and ATP in kinase buffer.

Initiate the kinase reaction by adding 5 µL of the substrate mix to each well.

Incubate the reaction for 1 hour at room temperature.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each FD223 concentration relative to the vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Viability Assay (Cellular)
This protocol outlines the procedure to assess the effect of FD223 on the viability of AML cells.
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Objective: To determine the EC50 value of FD223 for the inhibition of AML cell proliferation.

Materials:

AML cell line (e.g., MOLM-16)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

FD223 (serial dilutions)

96-well clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Luminometer

Procedure:

Seed MOLM-16 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL

of complete culture medium.

Prepare serial dilutions of FD223 in the culture medium.

Add 100 µL of the diluted FD223 or vehicle control to the appropriate wells.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the EC50 value.
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Western Blot for p-Akt (Ser473) Inhibition
This protocol details the method to measure the inhibition of Akt phosphorylation in AML cells

treated with FD223.

Objective: To assess the effect of FD223 on the PI3K/Akt signaling pathway by measuring the

phosphorylation of Akt at Ser473.

Materials:

MOLM-16 cells

FD223

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed MOLM-16 cells and treat with various concentrations of FD223 (0.1-5 µM) or vehicle

for 16 hours.

Harvest and wash the cells with ice-cold PBS.
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Lyse the cells in lysis buffer on ice for 30 minutes.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

Determine the protein concentration of each lysate using the BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cell Cycle Analysis
This protocol describes how to analyze the effect of FD223 on the cell cycle distribution of AML

cells.

Objective: To determine if FD223 induces cell cycle arrest in AML cells.

Materials:

MOLM-16 cells

FD223

70% cold ethanol
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Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Treat MOLM-16 cells with FD223 (1-5 µM) or vehicle for 24 hours.

Harvest the cells and wash them with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate the cells in the dark for 30 minutes at room temperature.

Analyze the DNA content of the cells using a flow cytometer.

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using

appropriate software.

Visualizations
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by

FD223. Upon activation by receptor tyrosine kinases (RTKs), PI3Kδ phosphorylates PIP2 to

generate PIP3. PIP3 acts as a second messenger to activate downstream effectors, including

Akt, which promotes cell survival, proliferation, and growth. FD223 selectively inhibits PI3Kδ,

thereby blocking this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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